Cas no 2034382-04-0 (3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
![3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione structure](https://www.kuujia.com/scimg/cas/2034382-04-0x500.png)
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
-
- Inchi: 1S/C15H13F3N2O3S/c16-15(17,18)10-3-1-2-9(4-10)5-12(21)19-6-11(7-19)20-13(22)8-24-14(20)23/h1-4,11H,5-8H2
- InChI Key: BCBLVLKFKNZVDG-UHFFFAOYSA-N
- SMILES: S1CC(=O)N(C2CN(C(CC3=CC=CC(C(F)(F)F)=C3)=O)C2)C1=O
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-4826-1mg |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-2mg |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-5mg |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-20mg |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-4mg |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-10mg |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-2μmol |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-15mg |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-20μmol |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6473-4826-3mg |
3-(1-{2-[3-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
2034382-04-0 | 90%+ | 3mg |
$63.0 | 2023-04-25 |
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione Related Literature
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on 3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Research Briefing on 3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS: 2034382-04-0)
In recent years, the compound 3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS: 2034382-04-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a thiazolidine-2,4-dione core and a trifluoromethylphenylacetyl moiety, has shown promising potential in various therapeutic applications. This briefing aims to provide an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves a multi-step process, typically starting with the preparation of the azetidine ring and subsequent functionalization with the thiazolidine-2,4-dione moiety. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. Researchers have also explored various derivatives to optimize its pharmacological properties, such as solubility, stability, and target binding affinity.
From a biological perspective, this compound has demonstrated notable activity in modulating specific molecular targets, particularly those involved in metabolic and inflammatory pathways. Preliminary studies suggest that it may act as a potent inhibitor of certain enzymes or receptors, making it a candidate for the treatment of conditions such as diabetes, obesity, and autoimmune diseases. For instance, in vitro assays have shown that the compound exhibits high affinity for peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism and glucose homeostasis.
Recent preclinical studies have further elucidated the compound's mechanism of action and therapeutic potential. Animal models of metabolic disorders treated with 3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione have shown significant improvements in insulin sensitivity and reduced inflammation markers. These findings underscore its potential as a novel therapeutic agent, although further studies are needed to assess its safety and efficacy in humans.
In addition to its metabolic effects, this compound has also been investigated for its anti-inflammatory and anti-cancer properties. Some studies have reported its ability to inhibit the proliferation of certain cancer cell lines, possibly through the modulation of cell cycle regulators or induction of apoptosis. However, these findings are still in the early stages, and more comprehensive research is required to validate these observations and explore the underlying molecular mechanisms.
Despite the promising results, several challenges remain in the development of 3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione as a therapeutic agent. These include optimizing its pharmacokinetic profile, minimizing potential off-target effects, and ensuring its stability under physiological conditions. Researchers are actively working on addressing these issues through structural modifications and formulation strategies.
In conclusion, 3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS: 2034382-04-0) represents a promising candidate for the treatment of metabolic and inflammatory disorders, with potential applications in oncology as well. Ongoing research efforts are focused on further elucidating its biological activities and advancing its development towards clinical trials. This compound exemplifies the intersection of chemical innovation and therapeutic potential, highlighting the importance of continued exploration in this field.
2034382-04-0 (3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione) Related Products
- 2137605-06-0(Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)-)
- 67500-49-6(methyl 2-(prop-2-yn-1-yloxy)acetate)
- 942009-38-3(1-(4-chlorophenyl)methyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1804910-35-7(1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene)
- 1223542-86-6((4,5-Cimethyl-1H-imidazol-2-yl)methanamine Dihydrochloride)
- 2098121-41-4(1-(Piperidin-1-ylmethyl)cyclopentan-1-amine dihydrochloride)
- 1243366-86-0(N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide)
- 2228622-92-0(methyl 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)-2-hydroxyacetate)
- 1805518-14-2(Ethyl 2-bromo-3-chloro-5-cyanobenzoate)
- 1251691-27-6(N-[(4-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)



